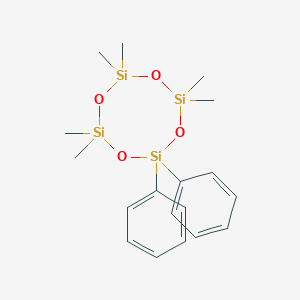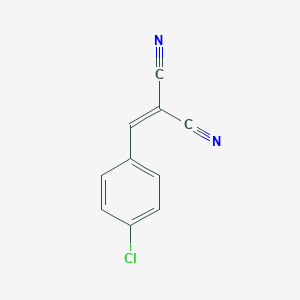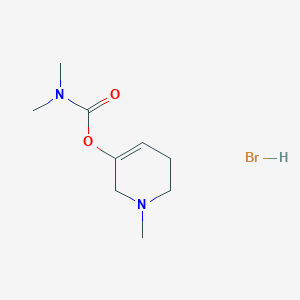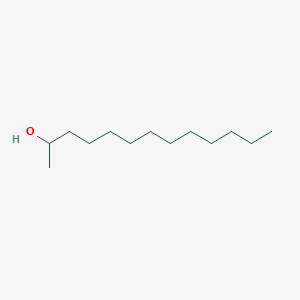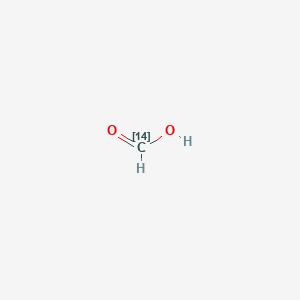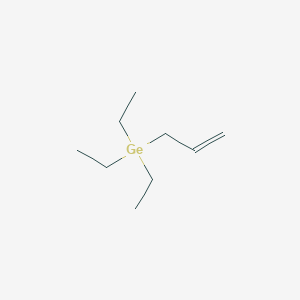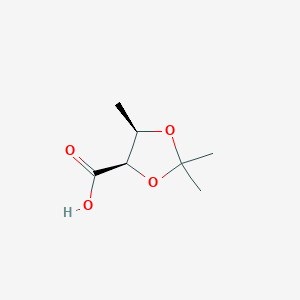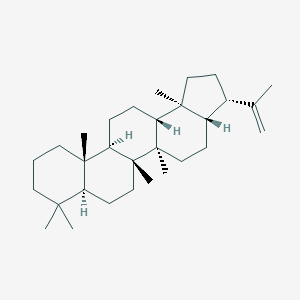
Diploptene
Übersicht
Beschreibung
Diploptene, also known as 17(H), 21(H)-hop-22(29)-ene, is a hopanoid hydrocarbon. It is a triterpenoid molecule commonly produced by bacteria, ferns, and some protozoans. This compound is a significant biomarker in geochemical studies due to its stability and presence in various environments, including sediments and petroleum reservoirs .
Wirkmechanismus
Target of Action:
Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .
Mode of Action:
- Hsp90 Interaction : this compound interacts with the TPR2a domain of Hsp90. This interaction facilitates the progression of intermediate receptor complexes containing Hsp70, ultimately leading to the maturation of steroid receptors .
Biochemical Pathways:
This compound’s action involves several steps:
- Full Hormone Binding : Only when the receptor has fully assembled with Hsp90 and p23 does it attain full hormone binding ability .
Pharmacokinetics (ADME Properties):
Biochemische Analyse
Biochemical Properties
Diploptene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the average C30 concentration of αβ-hopane (this compound) near methane seeps is 1.5 times higher compared to background stations . This suggests that this compound may interact with enzymes involved in methane production or consumption.
Cellular Effects
This compound influences various types of cells and cellular processes. For instance, it has been found in the membranes of diverse bacteria, where it modulates the fluidity and permeability of membranes . This suggests that this compound could influence cell function by altering the properties of the cell membrane.
Molecular Mechanism
It is known that this compound can modulate the fluidity and permeability of bacterial membranes , which could potentially involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the presence of this compound in sediments can indicate methane oxidation, suggesting that the effects of this compound may vary depending on environmental conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized via an alternative mevalonate-independent pathway for the formation of isoprene units, with methylerythritol phosphate being a key intermediate .
Transport and Distribution
It is known that this compound is present in the membranes of diverse bacteria , suggesting that it may be transported and distributed via the cell membrane.
Subcellular Localization
The subcellular localization of this compound is primarily in the cell membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diploptene can be synthesized through the cyclization of squalene, a triterpenoid precursor. The enzyme squalene-hopene cyclase catalyzes this reaction, converting squalene into this compound under specific conditions .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using bacteria that naturally produce hopanoids. These bacteria are cultured under controlled conditions to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diploptene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diplopterol, a hopanoid alcohol.
Reduction: this compound can be reduced to form hopane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, where functional groups are added to its structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Various organic reagents, depending on the desired functional group, are used under controlled temperature and pressure.
Major Products:
Oxidation: Diplopterol
Reduction: Hopane
Substitution: Various functionalized hopanoids
Wissenschaftliche Forschungsanwendungen
Diploptene has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Diplopterol: A hopanoid alcohol derived from the oxidation of diploptene.
Hopane: A saturated hydrocarbon formed from the reduction of this compound.
Bacteriohopanetetrol: A more complex hopanoid with additional functional groups.
Uniqueness of this compound: this compound is unique due to its simple structure and widespread occurrence in various bacterial species. Unlike its more complex derivatives, this compound serves as a fundamental building block in the biosynthesis of other hopanoids .
Eigenschaften
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJYBYNZMZKX-PYQRSULMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936540 | |
| Record name | Hop-22(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-91-4 | |
| Record name | Diploptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diploptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hop-22(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
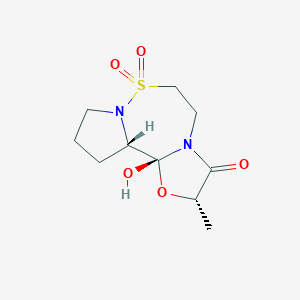
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
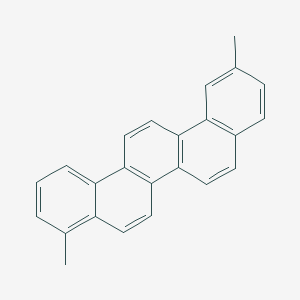

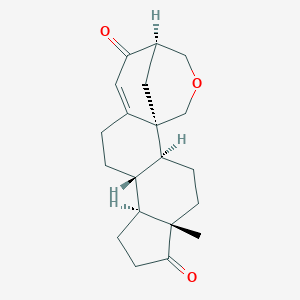
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
